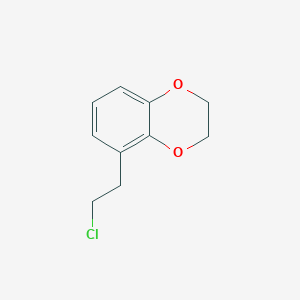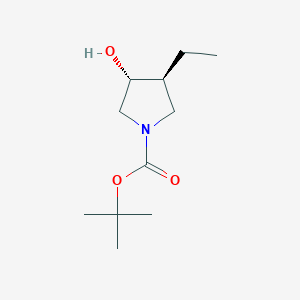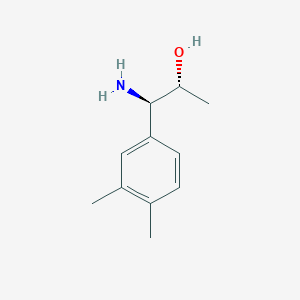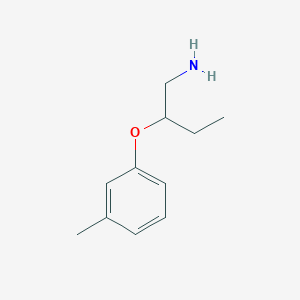![molecular formula C9H16N4 B13058776 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine is a compound that features both pyrrolidine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. The presence of both nitrogen-containing heterocycles in its structure makes it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-amine with 2-bromoethylpyrrolidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the imidazole attacks the bromoethyl group, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted imidazole derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of N-substituted imidazole compounds.
Scientific Research Applications
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study the function of specific enzymes or receptors. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may target neurotransmitter receptors, leading to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine can be compared with other similar compounds, such as:
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole: This compound features a pyrazole ring instead of an imidazole ring. The difference in ring structure can lead to variations in biological activity and chemical reactivity.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, have different physicochemical properties and biological activities compared to this compound.
Imidazole derivatives: Compounds with modifications on the imidazole ring, such as N-substituted imidazoles, can exhibit different reactivity and biological effects.
The uniqueness of this compound lies in its combination of both pyrrolidine and imidazole rings, which provides a versatile scaffold for the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H16N4/c10-9-7-13(8-11-9)6-5-12-3-1-2-4-12/h7-8H,1-6,10H2 |
InChI Key |
PQPXSPKJFNORMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13058702.png)
![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate](/img/structure/B13058704.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl benzoate](/img/structure/B13058721.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)



![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)


![3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13058772.png)
